molecular formula C16H32O2 B12652498 2-(Decyloxy)cyclohexan-1-ol CAS No. 70092-45-4

2-(Decyloxy)cyclohexan-1-ol

Cat. No.: B12652498
CAS No.: 70092-45-4
M. Wt: 256.42 g/mol
InChI Key: KVBCPXQQODIKLZ-UHFFFAOYSA-N
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Description

2-(Decyloxy)cyclohexan-1-ol is an organic compound with the molecular formula C16H32O2 It is a cyclohexanol derivative where a decyloxy group is attached to the second carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decyloxy)cyclohexan-1-ol typically involves the reaction of cyclohexanol with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond between the cyclohexanol and the decyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Decyloxy)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The decyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanal.

    Reduction: Formation of decylcyclohexane.

    Substitution: Formation of various substituted cyclohexanols depending on the reagent used.

Scientific Research Applications

2-(Decyloxy)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Decyloxy)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The decyloxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: The parent compound with a hydroxyl group attached to the cyclohexane ring.

    2-Methoxycyclohexanol: A similar compound with a methoxy group instead of a decyloxy group.

    2-Ethoxycyclohexanol: A compound with an ethoxy group attached to the cyclohexane ring.

Uniqueness

2-(Decyloxy)cyclohexan-1-ol is unique due to the presence of the long decyloxy chain, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

70092-45-4

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

2-decoxycyclohexan-1-ol

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-11-14-18-16-13-10-9-12-15(16)17/h15-17H,2-14H2,1H3

InChI Key

KVBCPXQQODIKLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1CCCCC1O

Origin of Product

United States

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